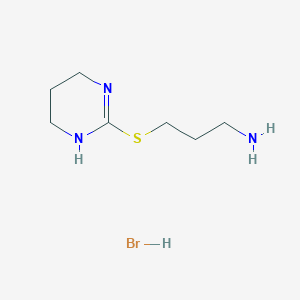

3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide

Übersicht

Beschreibung

3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide is a chemical compound with the molecular formula C7H16BrN3S It is known for its unique structure, which includes a tetrahydropyrimidine ring and a sulfanyl group attached to a propylamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide typically involves the reaction of 1,4,5,6-tetrahydropyrimidine-2-thiol with 3-bromopropylamine hydrobromide under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide undergoes various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines.

Substitution: The bromide ion can be substituted with other nucleophiles like hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous ether at low temperatures.

Substitution: Sodium hydroxide, potassium cyanide; reactions are performed in aqueous or alcoholic solutions at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Primary amines.

Substitution: Corresponding substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. For instance, studies indicate that similar compounds can inhibit the growth of various pathogens, making them candidates for developing new antibiotics. The sulfanyl group in the structure enhances the interaction with bacterial enzymes, thereby increasing efficacy against resistant strains .

Anticancer Properties

Tetrahydropyrimidine derivatives have been explored for their anticancer activities. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, compounds structurally related to 3-(1,4,5,6-tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide have demonstrated cytotoxic effects against human cancer cells .

Central Nervous System Effects

The compound may also have potential applications in neuropharmacology. Some studies suggest that tetrahydropyrimidine derivatives can act as modulators of neurotransmitter systems, potentially influencing conditions such as anxiety and depression. This is attributed to their ability to cross the blood-brain barrier and interact with central nervous system receptors .

Case Studies

Wirkmechanismus

The mechanism by which 3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The sulfanyl group plays a crucial role in its binding affinity and specificity, making it a valuable tool in studying enzyme kinetics and receptor-ligand interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-acetic acid

- 2-(1-Methyl-5-nitro-1H-imidazol-2-yl)-1-phenyl-2-(1,4,5,6-tetrahydro-pyrimidin-2-ylsulfanyl)-ethanone hydrobromide

Uniqueness

Compared to similar compounds, 3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide stands out due to its unique combination of a tetrahydropyrimidine ring and a sulfanyl group attached to a propylamine chain. This structural feature imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research applications.

Biologische Aktivität

3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine hydrobromide (CAS Number: 435345-26-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

The molecular formula of 3-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)-propylamine hydrobromide is with a molecular weight of approximately 186.27 g/mol. The compound features a tetrahydropyrimidine ring which is known for its diverse pharmacological properties.

Anticancer Potential

Recent studies have highlighted the anticancer properties of similar pyrimidine derivatives. For instance, compounds with a pyrimidine scaffold have shown significant antiproliferative effects against various cancer cell lines. A relevant study demonstrated that derivatives with modifications on the pyrimidine ring exhibited half-maximal effective concentration (EC50) values as low as 1.68 µM against HepG2 and A549 cancer cells, indicating strong antagonist activity .

The biological activity of 3-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)-propylamine hydrobromide may be attributed to its interaction with nicotinamide phosphoribosyltransferase (NAMPT), a target in cancer therapy. Inhibitors of NAMPT have been shown to induce apoptosis in cancer cells through caspase activation and poly ADP-ribose polymerase cleavage .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the pyrimidine ring significantly influence biological activity. For example:

| Compound | EC50 (µM) | Cell Line |

|---|---|---|

| 6A | 1.68 ± 0.22 | HepG2 |

| 6B | >100 | Normal Cells |

| 6C | <10 | A549 |

These findings suggest that specific substitutions can enhance or diminish the antiproliferative effects of these compounds .

Study on Pyrimidine Derivatives

In a study focusing on pyrimidine derivatives, researchers synthesized several compounds and evaluated their biological activities. The compound 6A was identified as a potent RXRα antagonist and showed significant inhibition of cell viability in cancer cells while sparing normal cells from cytotoxicity . This selectivity is crucial for developing therapeutic agents with fewer side effects.

Antimicrobial Activity

Additionally, related compounds have demonstrated moderate antimicrobial efficacy against various bacterial and fungal strains. This suggests that the tetrahydropyrimidine core may also be beneficial in developing antibiotics or antifungal agents .

Eigenschaften

IUPAC Name |

3-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)propan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3S.BrH/c8-3-1-6-11-7-9-4-2-5-10-7;/h1-6,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGSJXDDWDZLSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)SCCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424940 | |

| Record name | 3-(1,4,5,6-TETRAHYDRO-PYRIMIDIN-2-YLSULFANYL)-PROPYLAMINE HYDROBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435345-26-9 | |

| Record name | 3-(1,4,5,6-TETRAHYDRO-PYRIMIDIN-2-YLSULFANYL)-PROPYLAMINE HYDROBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.